![molecular formula C9H8N2OS B1461026 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 689251-87-4](/img/structure/B1461026.png)
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle . This compound is related to various other compounds that have been studied for their potential applications in different fields .
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized as a key intermediate in the synthesis of novel compounds with significant antimicrobial activities. Studies demonstrate its application in creating chitosan Schiff bases, which exhibit antimicrobial properties against a range of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases, characterized by various analytical techniques, highlight the compound's role in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Applications
Another research avenue explores the synthesis of thiazole and pyrazoline heterocycles, starting from this compound, showcasing the compound's versatility in producing molecules with antioxidant and anti-inflammatory properties. These findings offer insights into its potential for developing new therapeutic agents (Abdel-Wahab et al., 2012).
Applications in Synthesizing Flavonols
The compound serves as a precursor in the microwave-assisted synthesis of flavonols, indicating its utility in creating molecules with potential for antimicrobial activity. This method, leveraging the Algar–Flynn–Oyamada reaction, offers a straightforward approach to flavonol synthesis, demonstrating the compound's role in facilitating efficient synthetic pathways (Ashok et al., 2016).
Future Directions
The future directions for research on “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” could include further exploration of its potential applications, such as its use in the synthesis of fungicides or as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities
Result of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting that this compound may also have potential therapeutic applications.
properties
IUPAC Name |
1-methyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-7(6-12)9(10-11)8-3-2-4-13-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUUEJJXONEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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